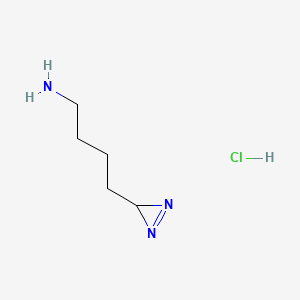
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in chemical biology and medicinal chemistry due to its unique photoreactive properties. When exposed to UV light, the diazirine ring can form a highly reactive carbene, which can covalently bond to nearby molecules, making it a valuable tool for studying molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under specific conditions.
Attachment of the butan-1-amine group:
Hydrochloride formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride can undergo several types of chemical reactions:
Photoreaction: Upon exposure to UV light, the diazirine ring forms a carbene, which can insert into C-H, N-H, O-H, and other bonds.
Substitution reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Photoreaction: UV light is the primary reagent, often in the presence of a suitable solvent like acetonitrile.
Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation and reduction: Reagents like hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used.
Major Products
Photoreaction: Covalently bonded adducts with various molecules.
Substitution reactions: Alkylated or acylated derivatives.
Oxidation and reduction: Oxidized or reduced forms of the original compound.
科学的研究の応用
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Utilized in drug discovery and development to investigate the binding sites and mechanisms of action of potential therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific properties.
作用機序
The primary mechanism of action of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride involves the formation of a reactive carbene upon exposure to UV light. This carbene can insert into various bonds, forming covalent attachments with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding sites in complex biological systems.
類似化合物との比較
Similar Compounds
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Similar structure with an alkyne group, used for chemical probe synthesis.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains a carboxylic acid group, used for UV light-induced covalent modification.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl amine: Features a trifluoromethyl group, used in photo-crosslinking applications.
Uniqueness
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is unique due to its specific combination of a diazirine ring and a butan-1-amine moiety, which provides a balance of reactivity and stability. This makes it particularly useful for applications requiring precise control over molecular interactions and covalent bonding.
特性
CAS番号 |
2866353-75-3 |
|---|---|
分子式 |
C5H12ClN3 |
分子量 |
149.62 g/mol |
IUPAC名 |
4-(3H-diazirin-3-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c6-4-2-1-3-5-7-8-5;/h5H,1-4,6H2;1H |
InChIキー |
OCRSRAZYPKSKKO-UHFFFAOYSA-N |
正規SMILES |
C(CCN)CC1N=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)

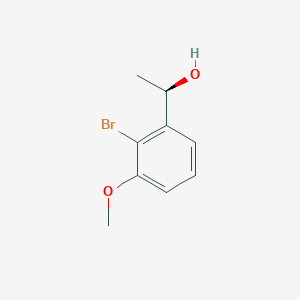
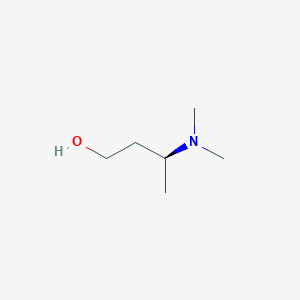
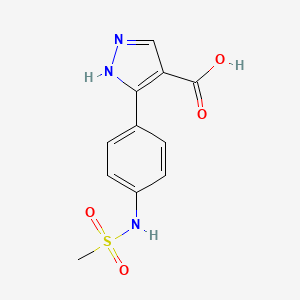

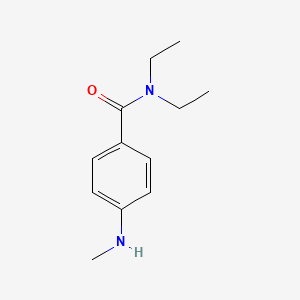
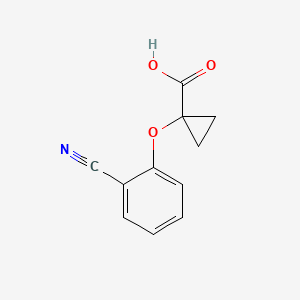
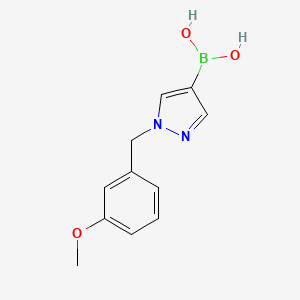

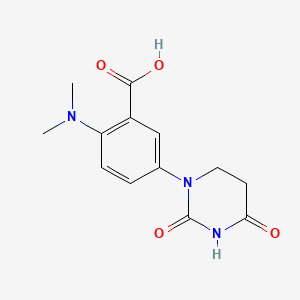
![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
